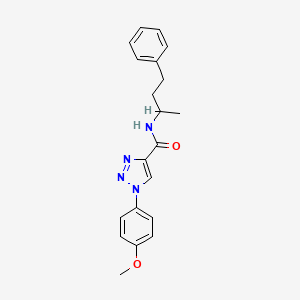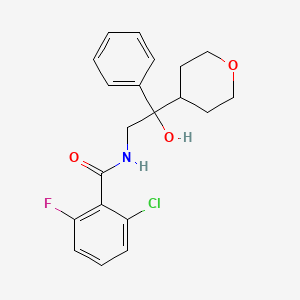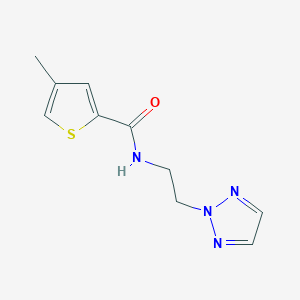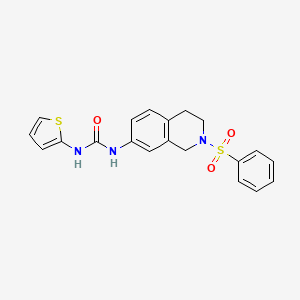
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole-based compound that has been synthesized using various methods. The aim of
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various cancer-related enzymes such as topoisomerase I, II, and tyrosine kinase. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanism of action of anti-cancer drugs and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the study of 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide. One of the directions is to study the mechanism of action of this compound in more detail. Another direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, this compound can be studied for its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, this compound is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. Further studies are required to fully understand the mechanism of action of this compound and to develop new derivatives with improved solubility and bioavailability.
Synthesis Methods
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods. One of the commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. This method involves the reaction of 4-phenylbut-2-yn-1-ol with 4-methoxyphenyl azide in the presence of a copper catalyst. The resulting compound is then treated with triethylorthoformate to obtain the final product.
Scientific Research Applications
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines. This compound has also been reported to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15(8-9-16-6-4-3-5-7-16)21-20(25)19-14-24(23-22-19)17-10-12-18(26-2)13-11-17/h3-7,10-15H,8-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULDEMNEOTNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)





![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2605308.png)
![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)

![(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2605311.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)